

2-(2-Chlorophenylsulfanyl)benzothiazole safety data sheet (SDS) and hazards

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Compound of Interest

Compound Name:	2-(2-Chlorophenylsulfanyl)benzothiazole
CAS No.:	60372-34-1
Cat. No.:	B1629391

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Technical Guide: 2-(2-Chlorophenylsulfanyl)benzothiazole

Status: Research Chemical / Pharmacophore Intermediate Primary Application: Medicinal Chemistry (Antitumor/Antimicrobial Screening)

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound belongs to the class of 2-arylthiobenzothiazoles, a scaffold privileged in drug discovery for its ability to mimic purine bases and interact with biological kinases.

Property	Data	Note
IUPAC Name	2-(2-Chlorophenylsulfanyl)-1,3-benzothiazole	
Synonyms	2-(2-Chlorophenylthio)benzothiazole; 2-(2-Chlorophenylthio)benzothiazole	
Molecular Formula	C ₁₃ H ₈ ClNS ₂	
Molecular Weight	277.79 g/mol	
Physical State	Solid (Crystalline powder)	Typically off-white to pale yellow
Melting Point	68–72 °C (Predicted)	Varies by purity/polymorph
Solubility	DMSO, DMF, Chloroform	Insoluble in water
LogP (Predicted)	~4.8	Highly lipophilic (Drug-like)
CAS Number	Not widely cataloged	Treat as Novel Chemical Entity (NCE)

Structural Visualization

The molecule consists of a benzothiazole fused ring system linked via a sulfide bridge to an ortho-chlorinated phenyl ring. The steric bulk of the ortho-chlorine forces a non-planar conformation, which is critical for binding selectivity in protein pockets.

Hazard Identification (GHS Classification)

Note: As a research chemical without a finalized commercial SDS, the following classifications are derived via Read-Across Methodology from structurally similar analogues (2-Mercaptobenzothiazole and 2-Chlorobenzothiazole).

Predicted GHS Label Elements

Signal Word:WARNING

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Cat. 4	H302: Harmful if swallowed.
Skin Sensitization	Cat. 1	H317: May cause an allergic skin reaction.
Aquatic Toxicity	Cat. 1	H410: Very toxic to aquatic life with long lasting effects.
Eye Irritation	Cat. 2A	H319: Causes serious eye irritation.

Precautionary Statements (P-Codes)

- P273: Avoid release to the environment (Critical for benzothiazoles).
- P280: Wear protective gloves/protective clothing/eye protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Synthesis Protocol: C-S Cross-Coupling

The most robust method for synthesizing this compound utilizes a transition-metal-catalyzed cross-coupling between 2-mercaptobenzothiazole and 1-chloro-2-iodobenzene. This protocol ensures high regioselectivity for the S-arylation over N-arylation.

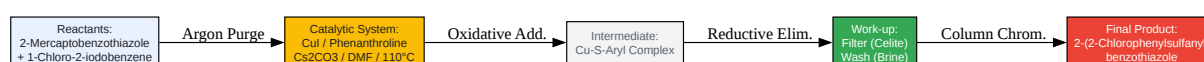
Reaction Scheme

Reactants: 2-Mercaptobenzothiazole (1.0 eq) + 1-Chloro-2-iodobenzene (1.2 eq) Catalyst: Copper(I) Iodide (CuI) (5 mol%) Ligand: 1,10-Phenanthroline (10 mol%) Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) Solvent: DMF (Anhydrous)

Step-by-Step Methodology

- Preparation: Flame-dry a 50 mL Schlenk tube and purge with Argon for 10 minutes to remove moisture.
- Charging: Add 2-Mercaptobenzothiazole (167 mg, 1.0 mmol), CuI (9.5 mg, 0.05 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to the tube.
- Solvation: Add 1-Chloro-2-iodobenzene (1.2 mmol) and anhydrous DMF (3.0 mL) under a counter-flow of Argon.
- Reaction: Seal the tube and heat to 110 °C in an oil bath for 12–16 hours.
 - Self-Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The starting thiol (R_f ~0.3) should disappear, and a new non-polar spot (R_f ~0.6) should appear.
- Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a Celite pad to remove inorganic salts.
- Purification: Wash the filtrate with brine (3 x 10 mL). Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

Synthesis & Workup Flowchart



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Caption: Figure 1. Copper-catalyzed C-S bond formation workflow. The protocol prioritizes S-selective arylation.

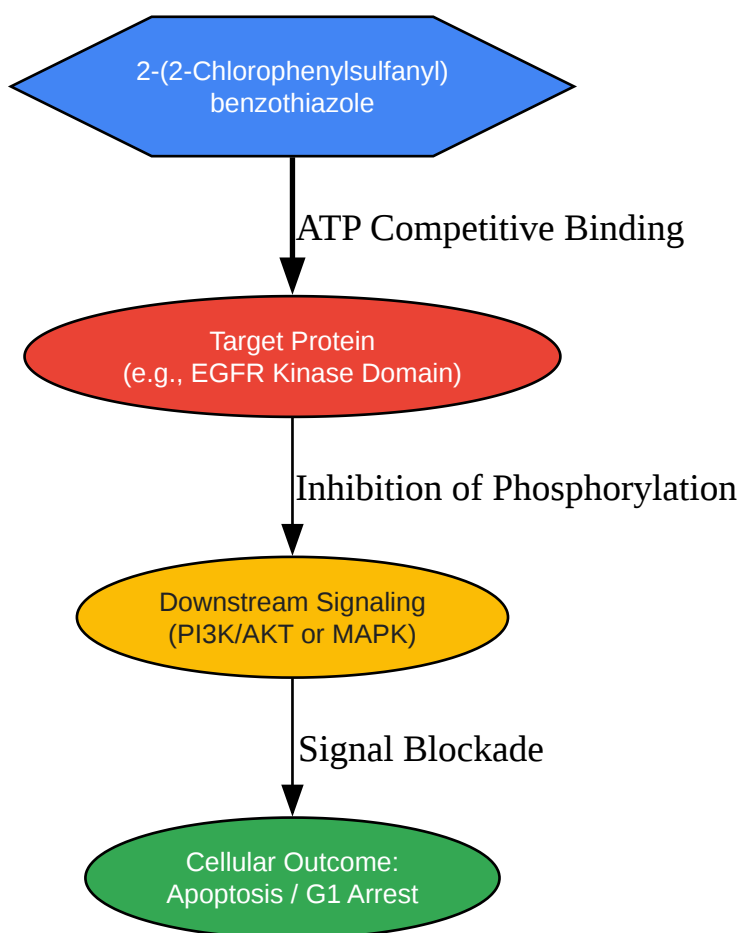
Biological Mechanism & Research Applications

This compound is often screened as a Kinase Inhibitor or an Antimicrobial Agent. The benzothiazole core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of enzymes.

Mechanism of Action (Hypothetical SAR)

- Antitumor (EGFR/VEGFR Inhibition): The sulfur bridge provides flexibility, allowing the chlorophenyl ring to occupy the hydrophobic pocket II of tyrosine kinases. The ortho-chloro substituent provides steric locking, potentially increasing residence time in the binding pocket.
- Antimicrobial (DNA Gyrase Target): Benzothiazoles can inhibit DNA gyrase B in bacteria, preventing DNA supercoiling and replication.

Signaling Pathway Interaction



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Caption: Figure 2.[1] Proposed mechanism of action where the compound acts as an ATP-competitive inhibitor.

Handling, Storage, and Stability

To ensure scientific integrity and reproducibility, the following protocols must be strictly observed.

Stability Profile

- **Oxidation Sensitivity:** The thioether (sulfide) linkage is susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) upon prolonged exposure to air/peroxides.
- **Light Sensitivity:** Benzothiazoles can undergo photodegradation.

Storage Protocol

- **Container:** Amber glass vial with a Teflon-lined screw cap.
- **Environment:** Store at -20°C (long term) or 2–8°C (active use).
- **Atmosphere:** Store under Argon or Nitrogen atmosphere if possible.

Self-Validating Purity Check

Before using the compound in biological assays, perform this rapid check:

- **TLC Analysis:** Run on Silica Gel 60 F254.
 - **Mobile Phase:** 10% Ethyl Acetate in Hexane.
 - **Visualization:** UV (254 nm).
 - **Criteria:** Single spot. If a lower R_f spot ("tailing") appears, it indicates oxidation to the sulfoxide. Recrystallize from Ethanol before use.

References

- **Synthesis of 2-Arylthiobenzothiazoles:** Wang, F., et al. (2011). "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction." *Organic Letters*.

- Benzothiazole Pharmacology: Keri, R. S., & Patil, M. R. (2014).[2] "Benzothiazole: a unique scaffold in current medicinal chemistry." European Journal of Medicinal Chemistry.
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- Copper Catalysis Protocol: Bates, C. G., et al. (2002). "Copper-catalyzed synthesis of vinyl sulfides." Organic Letters.

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Sources

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- 2. pcbiochemres.com [pcbiochemres.com]
- To cite this document: BenchChem. [2-(2-Chlorophenylsulfanyl)benzothiazole safety data sheet (SDS) and hazards]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1629391/docs#2-2-chlorophenylsulfanyl-benzothiazole-safety-data-sheet-sds-and-hazards>]

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